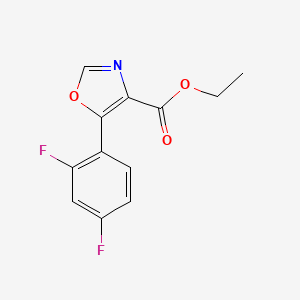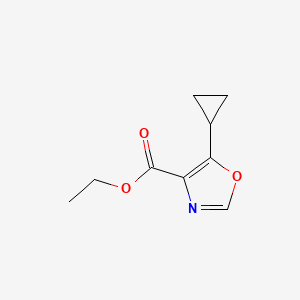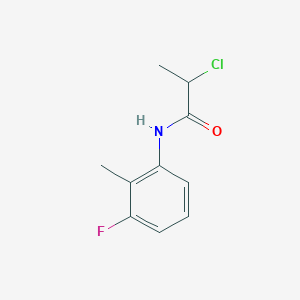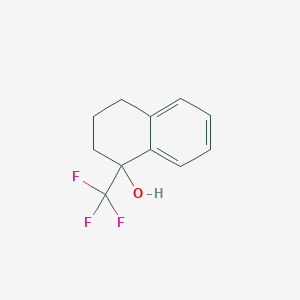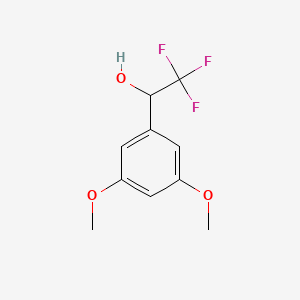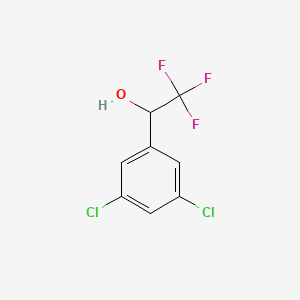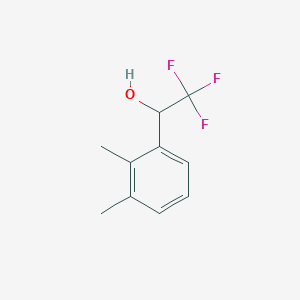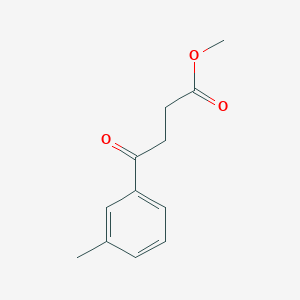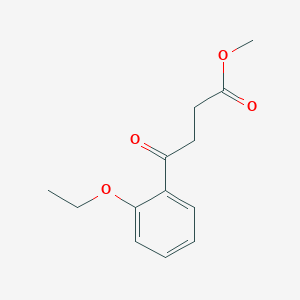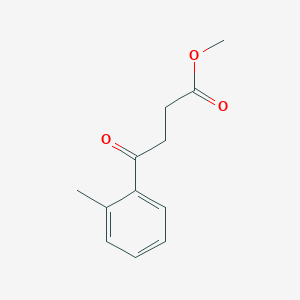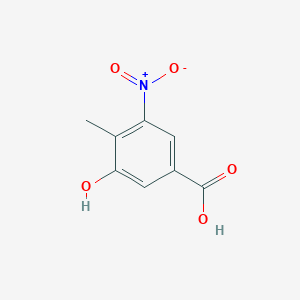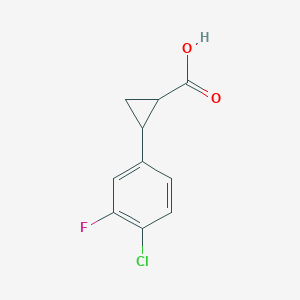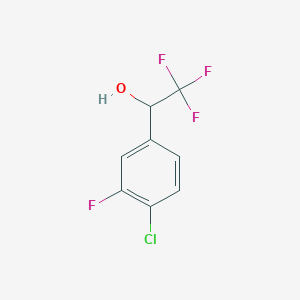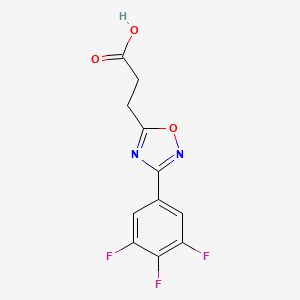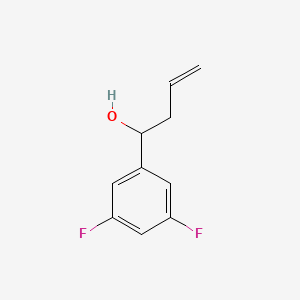
4-(3,5-Difluorophenyl)-1-buten-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)-1-buten-4-ol is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 5, and a buten-4-ol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-difluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including halogenation, Grignard reaction, and subsequent reduction.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: Oxidation reactions can convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to reduce any double or triple bonds present in the compound.
Substitution: Substitution reactions can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Difluorophenyl)-1-buten-4-one or 4-(3,5-Difluorophenyl)-1-buten-4-aldehyde.
Reduction: 4-(3,5-Difluorophenyl)-butane.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(3,5-Difluorophenyl)-1-buten-4-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
4-(3,5-Difluorophenyl)-1-buten-3-ol: Similar structure but with a different position of the hydroxyl group.
4-(3,5-Difluorophenyl)-1-buten-2-ol: Another positional isomer with the hydroxyl group at a different position.
Uniqueness: The uniqueness of 4-(3,5-Difluorophenyl)-1-buten-4-ol lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)but-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNDXUSWSDTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
